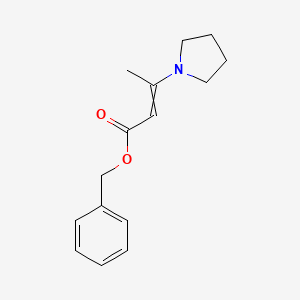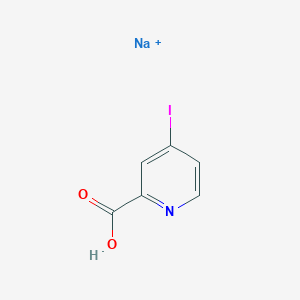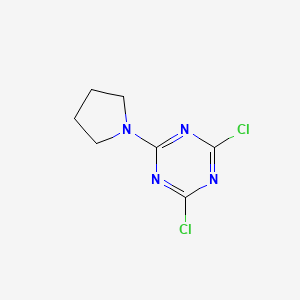![molecular formula C12H9ClO3 B11725528 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 400751-42-0](/img/structure/B11725528.png)
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H9ClO3. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a prop-2-yn-1-yloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.
Etherification: The hydroxy group of 5-chloro-2-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde.
Aldol Condensation: The resulting benzaldehyde derivative undergoes aldol condensation with malonic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is unique due to its specific chloro-substituted phenyl ring and prop-2-yn-1-yloxy group, which confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
400751-42-0 |
|---|---|
Molekularformel |
C12H9ClO3 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15) |
InChI-Schlüssel |
FKNUNBVXYRLGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)
![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)


